Diethyl 3-(4-methylphenyl)prop-2-enyl phosphate
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Overview
Description
Diethyl 3-(4-methylphenyl)prop-2-enyl phosphate is an organic compound that belongs to the class of phosphoric acid esters It is characterized by the presence of a phosphate group attached to a prop-2-enyl chain, which is further substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 3-(4-methylphenyl)prop-2-enyl phosphate typically involves the reaction of diethyl phosphorochloridate with 3-(4-methylphenyl)prop-2-en-1-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphates.
Scientific Research Applications
Diethyl 3-(4-methylphenyl)prop-2-enyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated by enzymatic cleavage.
Industry: Used as an additive in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl 3-(4-methylphenyl)prop-2-enyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Molecular Targets and Pathways:
Enzymes: Phosphatases and kinases.
Pathways: Inhibition of phosphorylation pathways, leading to altered cellular signaling and function.
Comparison with Similar Compounds
- Diethyl allyl phosphate
- Diethyl phenyl phosphate
- Diethyl 4-methoxyphenyl phosphate
Comparison: Diethyl 3-(4-methylphenyl)prop-2-enyl phosphate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interaction with biological targets. Compared to diethyl allyl phosphate, it has a bulkier substituent, which can affect its steric properties and binding affinity. Diethyl phenyl phosphate lacks the methyl group, which can alter its electronic properties and reactivity. Diethyl 4-methoxyphenyl phosphate has a methoxy group, which can influence its solubility and interaction with enzymes.
Properties
CAS No. |
692263-14-2 |
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Molecular Formula |
C14H21O4P |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
diethyl 3-(4-methylphenyl)prop-2-enyl phosphate |
InChI |
InChI=1S/C14H21O4P/c1-4-16-19(15,17-5-2)18-12-6-7-14-10-8-13(3)9-11-14/h6-11H,4-5,12H2,1-3H3 |
InChI Key |
GDZYNQUSVPZCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC=CC1=CC=C(C=C1)C |
Origin of Product |
United States |
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